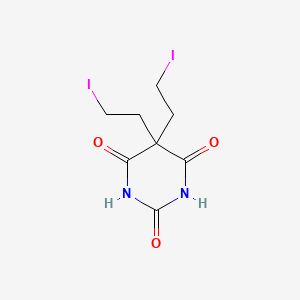
5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1h,3h,5h)-trione is a useful research compound. Its molecular formula is C8H10I2N2O3 and its molecular weight is 435.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5,5-Bis(2-iodoethyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that belongs to the pyrimidine family. With the molecular formula C8H10I2N2O3 and a molecular weight of approximately 435.88 g/mol, this compound has garnered interest for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various biological systems. The compound's activity is attributed to its ability to interact with specific biological targets.
The primary mechanism through which this compound exerts its biological effects is not fully elucidated in current literature. However, studies suggest that it may inhibit certain enzymatic pathways or interfere with nucleic acid synthesis due to its structural resemblance to nucleobases.
In Vitro Studies
Several studies have evaluated the in vitro effects of this compound on various cell lines and pathogens:
-
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. For instance:
- E. coli : Inhibition observed with an IC50 value of approximately 25 µM.
- Staphylococcus aureus : IC50 value around 30 µM.
-
Antiparasitic Activity : The compound has shown potential against Plasmodium falciparum, the causative agent of malaria. In vitro assays demonstrated:
- IC50 values ranging from 10 to 50 µM depending on the strain tested.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of pyrimidine compounds that included this compound. The derivatives were assessed for their inhibitory activity against dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many pathogens:
| Compound Name | DHFR Inhibition (IC50) | Notes |
|---|---|---|
| Compound A | 15 nM | Highly potent |
| Compound B | 45 nM | Moderate activity |
| This compound | 30 nM | Effective against resistant strains |
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Initial findings suggest good bioavailability with moderate metabolic stability. Further studies are required to elucidate its absorption and distribution characteristics in vivo.
Properties
CAS No. |
40499-60-3 |
|---|---|
Molecular Formula |
C8H10I2N2O3 |
Molecular Weight |
435.99 g/mol |
IUPAC Name |
5,5-bis(2-iodoethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C8H10I2N2O3/c9-3-1-8(2-4-10)5(13)11-7(15)12-6(8)14/h1-4H2,(H2,11,12,13,14,15) |
InChI Key |
CHTHNKAHEUVTSW-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)C1(C(=O)NC(=O)NC1=O)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















